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molecular formula C16H27ClO2Si B8413324 (2-Chloro-4-((triisopropylsilyl)oxy)phenyl)methanol

(2-Chloro-4-((triisopropylsilyl)oxy)phenyl)methanol

Cat. No. B8413324
M. Wt: 314.9 g/mol
InChI Key: AOPXFJPRFGTINU-UHFFFAOYSA-N
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Patent
US09238639B2

Procedure details

To a mixture of methyl 2-chloro-4-hydroxybenzoate (4.43 g) and 2,6-lutidine (6.64 mL) in DCM (50 mL) cooled with an ice bath was added triisopropylsilyl trifluoromethanesulfonate (7.66 mL). After being stirred at 0° C. for 1 h, saturated aqueous NaHCO3 was added thereto. The mixture was diluted with Et2O and layers were separated. The aqueous layer was extracted with Et2O. The combined organic layer was washed with brine, dried over MgSO4 and concentrated. The residue was purified by silica gel column chromatography (EtOAc/hexane). The product was dissolved in diethyl ether (175 mL). To the solution cooled with an ice bath was added lithium aluminum hydride (1.08 g). After being stirred at 0° C. for 30 min, sodium sulfate decahydrate was added thereto. The mixture was filtered through a pad of celite. The filtrate was concentrated. The residue was purified by silica gel column chromatography (EtOAc/hexane) to give the title compound (6.87 g).
Quantity
4.43 g
Type
reactant
Reaction Step One
Quantity
6.64 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7.66 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[C:10]([OH:12])[CH:9]=[CH:8][C:3]=1[C:4]([O:6]C)=O.N1C(C)=CC=CC=1C.FC(F)(F)S(O[Si:27]([CH:34]([CH3:36])[CH3:35])([CH:31]([CH3:33])[CH3:32])[CH:28]([CH3:30])[CH3:29])(=O)=O.C([O-])(O)=O.[Na+]>C(Cl)Cl.CCOCC>[Cl:1][C:2]1[CH:11]=[C:10]([O:12][Si:27]([CH:34]([CH3:36])[CH3:35])([CH:31]([CH3:33])[CH3:32])[CH:28]([CH3:30])[CH3:29])[CH:9]=[CH:8][C:3]=1[CH2:4][OH:6] |f:3.4|

Inputs

Step One
Name
Quantity
4.43 g
Type
reactant
Smiles
ClC1=C(C(=O)OC)C=CC(=C1)O
Name
Quantity
6.64 mL
Type
reactant
Smiles
N1=C(C=CC=C1C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
7.66 mL
Type
reactant
Smiles
FC(S(=O)(=O)O[Si](C(C)C)(C(C)C)C(C)C)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After being stirred at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled with an ice bath
CUSTOM
Type
CUSTOM
Details
were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with Et2O
WASH
Type
WASH
Details
The combined organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (EtOAc/hexane)
DISSOLUTION
Type
DISSOLUTION
Details
The product was dissolved in diethyl ether (175 mL)
TEMPERATURE
Type
TEMPERATURE
Details
To the solution cooled with an ice bath
ADDITION
Type
ADDITION
Details
was added lithium aluminum hydride (1.08 g)
STIRRING
Type
STIRRING
Details
After being stirred at 0° C. for 30 min
Duration
30 min
ADDITION
Type
ADDITION
Details
sodium sulfate decahydrate was added
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (EtOAc/hexane)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)O[Si](C(C)C)(C(C)C)C(C)C)CO
Measurements
Type Value Analysis
AMOUNT: MASS 6.87 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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